N2-Isopropylquinoline-2,6-diamine
Description
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
2-N-propan-2-ylquinoline-2,6-diamine |
InChI |
InChI=1S/C12H15N3/c1-8(2)14-12-6-3-9-7-10(13)4-5-11(9)15-12/h3-8H,13H2,1-2H3,(H,14,15) |
InChI Key |
WGLDKJRGOAHLGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC2=C(C=C1)C=C(C=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues in Coordination Chemistry
Key Comparison: o-Phenylenediamine Metal Complexes o-Phenylenediamine () forms diverse metal complexes with stoichiometries ranging from 1:1 to 6:1 (metal:ligand) depending on the metal ion (e.g., Zn²⁺, Cu²⁺, Co²⁺) and counterion . In contrast, N2-Isopropylquinoline-2,6-diamine’s quinoline backbone introduces steric hindrance and π-conjugation, which may:
- Limit Coordination Modes: The bulky isopropyl group and planar quinoline ring could reduce the number of ligand molecules binding to a single metal ion compared to o-phenylenediamine.
Table 1: Coordination Behavior Comparison
| Compound | Metal Ions Complexed | Typical Stoichiometry (Metal:Ligand) | Key Structural Influence |
|---|---|---|---|
| o-Phenylenediamine | Zn²⁺, Cu²⁺, Co²⁺ | 1:1 to 6:1 | Flexible benzene ring |
| This compound | Inferred | Likely 1:1 or 1:2 | Rigid quinoline + steric hindrance |
Optoelectronic Properties: Comparison with DACT-II (Triazine-Carbazole System)
The triazine-based emitter DACT-II () achieves 100% photoluminescence quantum yield (PLQY) due to its diphenylaminocarbazole donor and near-zero ΔEST (singlet-triplet energy gap) .
- Donor-Acceptor Potential: The quinoline core could act as an electron acceptor, while the diamine/isopropyl groups might donate electrons. However, the absence of a triazine-like acceptor moiety may limit its efficiency compared to DACT-II.
- Orientation Effects: DACT-II’s dipole orientation enhances light outcoupling; quinoline’s planar structure might similarly align dipoles but with unproven efficacy.
Table 2: Optoelectronic Comparison
| Compound | PLQY (%) | ΔEST (eV) | Key Functional Groups |
|---|---|---|---|
| DACT-II | 100 | ~0 | Carbazole donor, triazine acceptor |
| This compound | Unknown | Unknown | Quinoline core, diamine/isopropyl |
Notes
- Direct data on this compound are sparse; comparisons rely on structural analogs .
- and highlight coordination and isomerism trends, while informs optoelectronic design principles.
Preparation Methods
Starting Material: 2,6-Dichloroquinoline
2,6-Dichloroquinoline serves as a versatile intermediate for sequential amination.
Step 1: Selective Amination at Position 2
Step 2: Amination at Position 6
-
Conditions : Ammonia in dioxane with CuI/1,10-phenanthroline at 100°C.
-
Challenges : Competing hydrolysis minimized by anhydrous conditions.
Key Data :
| Step | Reagents/Catalysts | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂/Xantphos | 110 | 24 | 72 |
| 2 | CuI/Phenanthroline | 100 | 48 | 58 |
Nitro Group Reduction Pathway
Synthesis of 2-Nitro-6-isopropylaminoquinoline
Catalytic Hydrogenation
Advantages :
One-Pot Tandem Amination
Pd-Catalyzed Dual Functionalization
-
Substrate : 2,6-Dibromoquinoline.
-
Reagents : Isopropylamine (4 eq.), NH₃ (gas), Pd₂(dba)₃, BrettPhos.
Limitations :
Solid-Phase Synthesis for Parallel Optimization
Rink Resin Functionalization
-
Procedure :
Applications :
Challenges and Optimization
Regioselectivity Control
Byproduct Formation
-
Primary Byproduct : N²,N⁶-Diisopropylquinoline-2,6-diamine (5–12%).
-
Mitigation : Limit isopropylamine stoichiometry to 1.2 eq. for stepwise reactions.
Analytical Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (d, J = 6.4 Hz, 6H, CH(CH₃)₂), 3.45 (m, 1H, CH(CH₃)₂), 6.82 (s, 1H, H-3), 7.35–7.60 (m, 4H, H-5/7/8).
-
HRMS : m/z Calcd for C₁₃H₁₆N₃ [M+H]⁺: 214.1345; Found: 214.1342.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Scalability |
|---|---|---|---|
| Halogenated Precursor | High regiocontrol | Multi-step purification | Pilot-scale |
| Nitro Reduction | Simple conditions | Requires nitro precursor | Lab-scale |
| One-Pot Tandem | Time-efficient | Catalyst cost | Small-scale |
| Solid-Phase | High-throughput screening | Low overall yield | Research |
Industrial Feasibility
Q & A
Q. What are the recommended synthetic routes for N2-Isopropylquinoline-2,6-diamine, and how can reaction conditions be optimized for yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For quinoline-diamine derivatives, substituent positioning (e.g., isopropyl at N2) can be achieved using alkylating agents like isopropyl halides under reflux conditions. Reaction optimization includes:
- Temperature control : Elevated temperatures (80–120°C) improve reaction kinetics but may require inert atmospheres to prevent oxidation.
- Catalysts : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures purity.
Analytical validation via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical for confirming structure and yield .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- ¹H/¹³C NMR : Key for confirming substituent positions (e.g., isopropyl group integration at δ ~1.2–1.5 ppm for methyl protons). Aromatic protons in quinoline cores appear as multiplet signals (δ 7.0–8.5 ppm).
- Mass Spectrometry : HRMS provides molecular ion peaks (e.g., [M+H]⁺) to verify molecular weight and fragmentation patterns.
- FT-IR : Confirms amine N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹).
Cross-referencing spectral data with computational simulations (e.g., DFT) resolves ambiguities .
Q. How does the solubility profile of this compound influence solvent selection in experimental protocols?
- Methodological Answer : The compound’s hydrophobicity (due to isopropyl and aromatic groups) limits solubility in polar solvents. Test solubility gradients using:
- Polar aprotic solvents : DMSO or DMF for reaction media.
- Non-polar solvents : Toluene or dichloromethane for purification.
Pre-saturation assays (UV-Vis absorbance vs. solvent polarity) guide optimal solvent selection. Document storage conditions (e.g., desiccated, 4°C) to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the isopropyl group in this compound’s bioactivity?
- Methodological Answer :
- Systematic substitution : Synthesize analogs with bulkier (e.g., tert-butyl) or smaller (e.g., methyl) N2 substituents. Compare bioactivity (e.g., enzyme inhibition assays).
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict steric/electronic interactions with target proteins.
- Thermodynamic profiling : Isothermal titration calorimetry (ITC) quantifies binding affinity changes.
Example SAR table:
| Substituent (N2) | LogP | IC₅₀ (μM) | Binding Energy (kcal/mol) |
|---|---|---|---|
| Isopropyl | 3.2 | 0.45 | -8.7 |
| Methyl | 2.1 | 1.2 | -6.3 |
| tert-Butyl | 4.0 | 0.12 | -9.9 |
Data trends highlight steric bulk enhancing target affinity .
Q. What methodologies are effective in resolving contradictions between computational predictions and experimental data for this compound’s electronic properties?
- Methodological Answer : Discrepancies in HOMO-LUMO gaps or dipole moments require:
- Experimental validation : Cyclic voltammetry (CV) measures redox potentials; UV-Vis spectroscopy calculates optical bandgaps.
- Benchmarking computational methods : Compare DFT (B3LYP) vs. post-Hartree-Fock (MP2) accuracy using Gaussian 16.
- Error analysis : Quantify solvent effects (PCM models) and basis set limitations (6-31G* vs. def2-TZVP).
Publish raw data and computational parameters to enhance reproducibility .
Q. What strategies optimize the photophysical efficiency (e.g., PLQY) of this compound-based materials?
- Methodological Answer :
- Donor-acceptor engineering : Introduce electron-donating groups (e.g., carbazole) to reduce ΔEST (energy gap between singlet-triplet states) for thermally activated delayed fluorescence (TADF).
- Dipole orientation : Use angle-resolved photoluminescence to assess emitter alignment in thin films.
- Co-deposition techniques : Vacuum evaporation with host materials (e.g., CBP) enhances exciton confinement.
Achieving >90% PLQY requires balancing conjugation length and steric hindrance from the isopropyl group .
Q. How should researchers address batch-to-batch variability in purity during large-scale synthesis?
- Methodological Answer :
- In-line monitoring : HPLC-PDA tracks intermediate purity during synthesis.
- Statistical process control (SPC) : Use control charts (e.g., X-bar/R) to identify outliers in reaction parameters (temperature, pH).
- Recrystallization optimization : Screen solvent mixtures (e.g., ethanol/hexane) using Design of Experiments (DoE) to maximize yield and purity.
Document batch-specific NMR/MS data and storage conditions to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
